molecular formula C24H30N4O2 B15248957 3,3'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine

3,3'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine

Cat. No.: B15248957
M. Wt: 406.5 g/mol
InChI Key: YTKMJPDWZACIJC-QZTJIDSGSA-N
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Description

3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is a complex organic compound featuring a bipyridine core substituted with oxazoline rings and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine typically involves the following steps:

    Formation of Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Bipyridine: The oxazoline rings are then coupled with a bipyridine core. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired bipyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxazoline rings or the bipyridine core.

    Substitution: The tert-butyl groups and oxazoline rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals for catalysis and material science applications.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, such as hydrogenation, oxidation, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the metal ion coordinated with the compound.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative without the oxazoline and tert-butyl substitutions.

    4,4’-Di-tert-butyl-2,2’-bipyridine: A bipyridine derivative with tert-butyl groups but lacking the oxazoline rings.

    Bis(oxazoline) Ligands: Compounds with oxazoline rings but different core structures.

Uniqueness

3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is unique due to the combination of its bipyridine core, oxazoline rings, and tert-butyl groups. This unique structure imparts specific properties, such as enhanced stability, selectivity in catalysis, and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C24H30N4O2

Molecular Weight

406.5 g/mol

IUPAC Name

(4S)-4-tert-butyl-2-[2-[3-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]pyridin-3-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C24H30N4O2/c1-23(2,3)17-13-29-21(27-17)15-9-7-11-25-19(15)20-16(10-8-12-26-20)22-28-18(14-30-22)24(4,5)6/h7-12,17-18H,13-14H2,1-6H3/t17-,18-/m1/s1

InChI Key

YTKMJPDWZACIJC-QZTJIDSGSA-N

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=C(N=CC=C2)C3=C(C=CC=N3)C4=N[C@H](CO4)C(C)(C)C

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=C(N=CC=C2)C3=C(C=CC=N3)C4=NC(CO4)C(C)(C)C

Origin of Product

United States

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